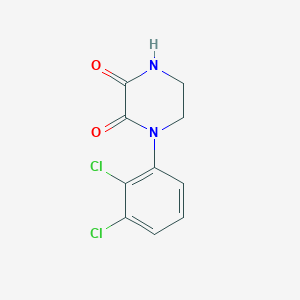
1-(2,3-Dichlorophenyl)piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)piperazine-2,3-dione is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods: For industrial production, the method involves the use of protonic solvents for the after-treatment and refining processes. This method is advantageous due to its high yield, low cost, and minimal waste production. The purity of the final product can reach up to 99.5%, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)piperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. It is known to inhibit the enzyme DHCR7, which is the last enzyme in cholesterol biosynthesis . This inhibition can lead to alterations in cholesterol levels and has potential implications in the treatment of cholesterol-related disorders. Additionally, the compound may act as a partial agonist of dopamine receptors, which could be relevant in the context of neurological research .
Comparaison Avec Des Composés Similaires
1-(2,3-Dichlorophenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that acts as a partial agonist of dopamine receptors.
Uniqueness: this compound is unique due to its dual role as an enzyme inhibitor and receptor agonist. This dual functionality makes it a valuable compound for research in both biochemical and pharmacological contexts.
Propriétés
Formule moléculaire |
C10H8Cl2N2O2 |
|---|---|
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)piperazine-2,3-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-6-2-1-3-7(8(6)12)14-5-4-13-9(15)10(14)16/h1-3H,4-5H2,(H,13,15) |
Clé InChI |
LMHBOKBRQBREGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C(=O)N1)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
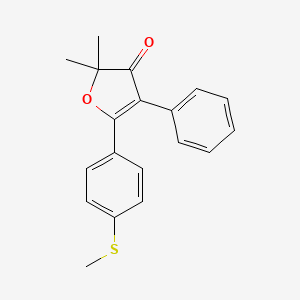
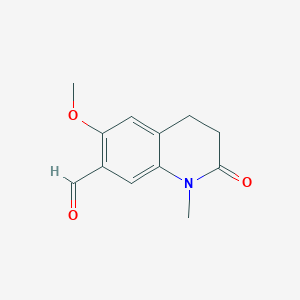

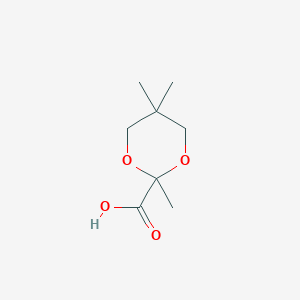


![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
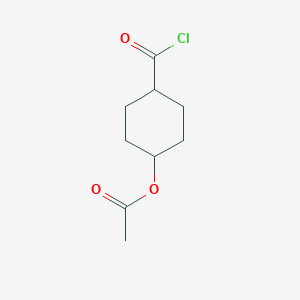
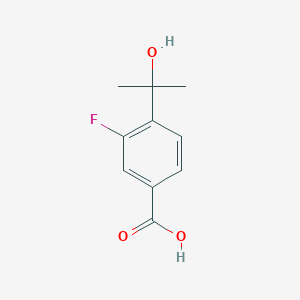
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)


![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)
